1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide
Description
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Properties
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-20-11-5-3-2-4-8(11)10(18)7-17-6-9(15-16-17)12(19)14-13/h2-6,10,18H,7,13H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHXUGPUOCDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with hydrazine derivatives. The incorporation of various functional groups can enhance its biological activity. For instance, modifications at the 4-position of the triazole ring have been shown to significantly influence the compound's pharmacological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 |
| Compound B | HCT-116 (Colon) | 2.6 |
| Compound C | HepG2 (Liver) | 1.4 |
These compounds operate by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. For instance, a related compound exhibited an IC50 value of 1.95 µM for TS inhibition, which is significantly lower than that of standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been investigated. Studies indicate that derivatives exhibit moderate to good activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial efficacy:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
These results suggest that modifications in the triazole structure can lead to enhanced antimicrobial activity .
Case Studies
In one notable study, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these, the compound with a methoxy group at the ortho position demonstrated superior anticancer and antimicrobial properties compared to others in the series .
Another investigation focused on the molecular docking studies that supported the observed biological activities by predicting binding affinities to target enzymes involved in cancer progression and microbial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
